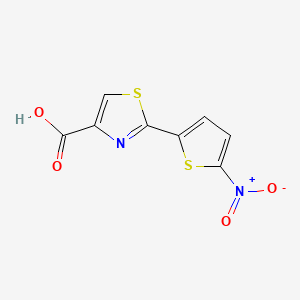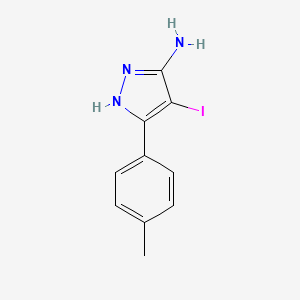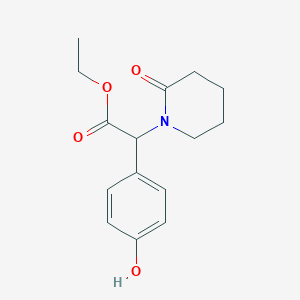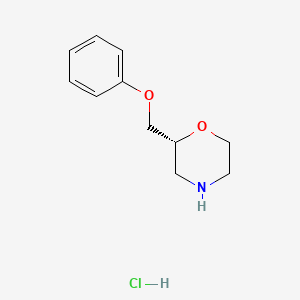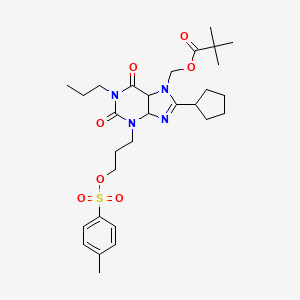
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(8-シクロペンチル-2,6-ジオキソ-1-プロピル-3-(3-(トシルオキシ)プロピル)-3,4,5,6-テトラヒドロ-1H-プリン-7(2H)-イル)メチルピバレート は、化学、生物学、医学などの様々な分野で潜在的な用途を持つ、複雑な有機分子です。この化合物は、ヌクレオチドや特定の医薬品を含む多くの生物活性分子に見られる共通構造であるプリンコアを特徴としています。
準備方法
合成経路と反応条件
(8-シクロペンチル-2,6-ジオキソ-1-プロピル-3-(3-(トシルオキシ)プロピル)-3,4,5,6-テトラヒドロ-1H-プリン-7(2H)-イル)メチルピバレート の合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを伴います
プリンコアの形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化してプリン環系を形成します。
トシルオキシ基とピバレート基の導入: トシルオキシ基は、トシルクロリドと塩基を用いたトシル化反応によって導入することができます。一方、ピバレート基は、ピバル酸と適切なカップリング剤によるエステル化によって添加することができます。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
(8-シクロペンチル-2,6-ジオキソ-1-プロピル-3-(3-(トシルオキシ)プロピル)-3,4,5,6-テトラヒドロ-1H-プリン-7(2H)-イル)メチルピバレート: は、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その生物活性を変化させる可能性があります。
置換: トシルオキシ基は良好な脱離基であるため、この化合物は求核置換反応を受けやすい。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的 hydrogenation などの還元剤を使用できます。
置換: アミン、チオール、アルコキシドなどの求核剤は、多くの場合塩基性条件下で置換反応に使用できます。
主要な生成物
これらの反応の主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはカルボキシル化誘導体を生成する可能性があり、置換はトシルオキシ基の代わりに様々な官能基を導入する可能性があります。
科学研究への応用
(8-シクロペンチル-2,6-ジオキソ-1-プロピル-3-(3-(トシルオキシ)プロピル)-3,4,5,6-テトラヒドロ-1H-プリン-7(2H)-イル)メチルピバレート:
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
医学: この化合物は、特にプリンアナログが活性であることが知られている分野における潜在的な治療効果について探求することができます。
工業: この化合物のユニークな構造は、新しい材料の開発や化学反応における触媒としての用途が見つかる可能性があります。
科学的研究の応用
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas where purine analogs are known to be active.
Industry: The compound’s unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
(8-シクロペンチル-2,6-ジオキソ-1-プロピル-3-(3-(トシルオキシ)プロピル)-3,4,5,6-テトラヒドロ-1H-プリン-7(2H)-イル)メチルピバレート の作用機序は、分子標的との特定の相互作用によって異なります。可能性のあるメカニズムには以下のようなものがあります。
酵素阻害: この化合物は、天然の基質や補因子の構造を模倣することによって酵素を阻害する可能性があります。
受容体結合: 特定の受容体に結合し、その活性と下流のシグナル伝達経路を変更する可能性があります。
DNA/RNA相互作用: この化合物は、DNAまたはRNAに挿入され、その機能と安定性に影響を与える可能性があります。
類似化合物の比較
(8-シクロペンチル-2,6-ジオキソ-1-プロピル-3-(3-(トシルオキシ)プロピル)-3,4,5,6-テトラヒドロ-1H-プリン-7(2H)-イル)メチルピバレート: は、以下の様な他のプリン誘導体と比較することができます。
アデノシン: 様々な生物学的役割を持つ天然に存在するプリンヌクレオシド。
テオフィリン: 気管支拡張薬として使用されるプリン誘導体。
アロプリノール: キサンチンオキシダーゼを阻害することによって痛風を治療するために使用されるプリンアナログ。
(8-シクロペンチル-2,6-ジオキソ-1-プロピル-3-(3-(トシルオキシ)プロピル)-3,4,5,6-テトラヒドロ-1H-プリン-7(2H)-イル)メチルピバレート のユニークな構造的特徴には、シクロペンチル基とピバレート基の存在が含まれており、これにより他のプリン誘導体と比較して異なる化学的および生物学的特性が与えられる可能性があります。
類似化合物との比較
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate: can be compared to other purine derivatives such as:
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Theophylline: A purine derivative used as a bronchodilator.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
The unique structural features of This compound include the presence of the cyclopentyl and pivalate groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
特性
分子式 |
C29H42N4O7S |
|---|---|
分子量 |
590.7 g/mol |
IUPAC名 |
[8-cyclopentyl-3-[3-(4-methylphenyl)sulfonyloxypropyl]-2,6-dioxo-1-propyl-4,5-dihydropurin-7-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H42N4O7S/c1-6-16-32-26(34)23-25(30-24(21-10-7-8-11-21)33(23)19-39-27(35)29(3,4)5)31(28(32)36)17-9-18-40-41(37,38)22-14-12-20(2)13-15-22/h12-15,21,23,25H,6-11,16-19H2,1-5H3 |
InChIキー |
ODWBQOIFOYLDDA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2C(N=C(N2COC(=O)C(C)(C)C)C3CCCC3)N(C1=O)CCCOS(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


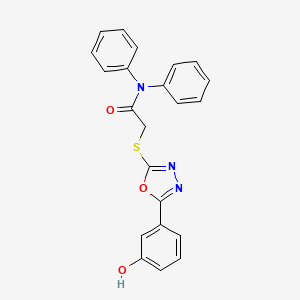
![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

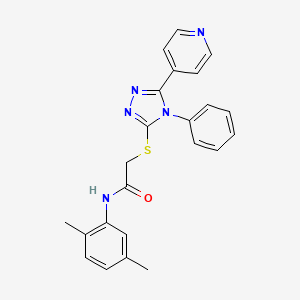

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
